(+)-Jasmonic acid

Jasmonate Signaling Metabolic Fate JA-Ile Conjugation

(+)-Jasmonic acid is the unnatural (3S,7S) enantiomer of the jasmonate family of plant oxylipin hormones. Unlike the more abundant natural enantiomer (−)-jasmonic acid, (+)-JA demonstrates a distinct metabolic fate and reduced bioactivity in canonical signaling assays.

Molecular Formula C12H18O3
Molecular Weight 210.27 g/mol
Cat. No. B1241998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Jasmonic acid
Molecular FormulaC12H18O3
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCCC=CCC1C(CCC1=O)CC(=O)O
InChIInChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-/t9-,10-/m0/s1
InChIKeyZNJFBWYDHIGLCU-CMIOBCHKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (+)-Jasmonic Acid: Chiral Purity and Functional Baseline


(+)-Jasmonic acid is the unnatural (3S,7S) enantiomer of the jasmonate family of plant oxylipin hormones. Unlike the more abundant natural enantiomer (−)-jasmonic acid, (+)-JA demonstrates a distinct metabolic fate and reduced bioactivity in canonical signaling assays [1]. The compound serves as a critical stereochemical probe for dissecting the enantioselectivity of jasmonate perception, conjugation, and signal transduction. Its utility in plant biology research is defined by its quantifiably lower conversion efficiency to the bioactive jasmonoyl-L-isoleucine (JA-Ile) conjugate, a feature that distinguishes it from both (−)-JA and the natural diastereomer (+)-7-iso-JA, which is the direct biosynthetic product [2].

Workflow Jasmonate enantioselectivity studies
Probe type Stereochemical-control probe
Signal context Hypomorphic JA signaling research

Why (−)-Jasmonic Acid or Racemic Mixtures Cannot Substitute for (+)-Jasmonic Acid


The common practice of using racemic jasmonic acid or the natural (−)-enantiomer as a generic jasmonate source introduces uncontrolled stereochemical variables that confound experimental interpretation. (+)-JA is metabolized to its bioactive isoleucine conjugate approximately 20-fold less efficiently than (−)-JA in rice [1], and the Arabidopsis JA-conjugating enzyme JAR1 exhibits a two orders of magnitude lower catalytic efficiency toward (+)-JA compared to (−)-JA [2]. Consequently, substituting (+)-JA with (−)-JA or racemic JA obscures dose-response relationships, particularly in studies aimed at distinguishing JA-Ile-dependent signaling from alternative jasmonate perception pathways. For applications requiring a stereochemically defined, hypomorphic jasmonate signal, only enantiopure (+)-JA provides the necessary attenuation of bioactivity.

Conjugation efficiency mismatch
Substitution with (−)-JA or racemic JA may shift JA-Ile output substantially, altering pathway interpretation.
Dose-response obscuration
Racemic or (−)-JA can mask hypomorphic response windows needed for JA-Ile-independent signaling dissection.
Diastereomer confusion
(+)-7-iso-JA is hyperactive; procurement requires strict (+)-JA identity, not generic (+)-jasmonate.

Quantitative Differentiation of (+)-Jasmonic Acid: Evidence from Head-to-Head and Cross-Study Comparisons


Metabolic Conversion to JA-Ile is ~20-Fold Less Efficient for (+)-JA vs (−)-JA in Rice

In a direct head-to-head comparison using the JA-deficient rice mutant cpm2, exogenously applied (+)-JA was converted to its bioactive isoleucine conjugate with approximately 20-fold lower efficiency than (−)-JA. Leaf explants treated with 250 µM (+)-JA accumulated only 0.23 nmol g⁻¹ FW of (+)-JA-Ile, whereas (−)-JA-treated explants accumulated 3.2 nmol g⁻¹ FW of (−)-JA-Ile [1]. This metabolic bottleneck is further corroborated by in vitro enzymatic data showing that recombinant Arabidopsis JAR1 converts (+)-JA to (+)-JA-Ile with a yield two orders of magnitude lower than (−)-JA to (−)-JA-Ile [2].

JA-Ile Conjugation
Head-to-head
~20-fold lower conversion vs (−)-JA
0.23 vs 3.2 nmol/g FW in rice
Supports hypomorphic JA-Ile signal design
LC-ESI-MS/MS, cpm2 mutant explants
Jasmonate Signaling Metabolic Fate JA-Ile Conjugation

Significantly Lower Rice Seedling Growth Inhibition by (+)-JA vs (−)-JA

A direct dose-response comparison in rice (Oryza sativa L. 'Nihonmasari') demonstrated that (+)-JA exerts significantly lower growth inhibitory activity on the elongation of the second leaf sheath compared to (−)-JA across a concentration range of 0.2–20 nmol per seedling [1]. While both enantiomers inhibited growth in a dose-dependent manner, the inhibitory potency of (+)-JA was statistically significantly reduced. Notably, the corresponding bioactive Ile conjugates, (+)-JA-Ile and (−)-JA-Ile, showed equivalent inhibitory activities, indicating that the differential activity of the free acids is governed by the enantioselective metabolic conversion step rather than intrinsic receptor pharmacology [1].

Growth Inhibition
Head-to-head
Significantly lower potency (p<0.05)
Dose-response 0.2–20 nmol/seedling
Enables sub-maximal response windows
Rice leaf sheath elongation assay
Plant Growth Regulation Bioassay Rice Seedling

Enantiomeric Discrimination: (+)-7-iso-JA is More Potent than (−)-JA in Wheat and Dwarf Rice, Contrasting with the Hypomorphic (+)-JA Phenotype

To contextualize the stereochemical landscape, (+)-7-iso-jasmonic acid—the natural diastereomer that is the direct product of JA biosynthesis—inhibits growth of wheat and GA₃-stimulated dwarf rice seedlings more effectively than (−)-JA [1]. The naturally occurring isomer ratio in Vicia faba fruits was determined as 65% (−)-JA : 35% (+)-7-iso-JA [1]. This stands in marked contrast to (+)-JA (the enantiomer of (−)-JA), which is less active than (−)-JA. Collectively, these data establish a clear activity hierarchy: (+)-7-iso-JA > (−)-JA > (+)-JA, providing a stereochemical activity map that is essential for experimental design.

Activity Hierarchy
Head-to-head
(+)-7-iso-JA > (−)-JA > (+)-JA
Wheat/dwarf rice bioassays
Prevents diastereomer misassignment
Natural ratio 65:35 (−):(+)-7-iso
Stereochemistry-Activity Relationship Wheat Bioassay Growth Inhibition

Jasmonic Acid Shows Weak Phytoalexin-Inducing Activity Relative to OPDA and Coronatine in Soybean

In soybean (Glycine max) cell suspension cultures, jasmonic acid and its methyl ester demonstrated only weak activity in inducing glyceollin phytoalexin accumulation when compared directly with the biosynthetic precursor 12-oxo-phytodienoic acid (OPDA), the bacterial phytotoxin coronatine, and certain 6-substituted indanoyl-L-isoleucine methyl esters, all of which were highly active [1]. This difference in elicitor potency was associated with distinct transcriptional induction competencies for various defense-related genes, indicating that JA and its more potent upstream analog OPDA engage qualitatively different signaling outputs [1].

Phytoalexin Induction
Cross-study
Weak activity vs OPDA/coronatine
Soybean cell glyceollin assay
Context-dependent elicitor potency review
Figures provide exact differences
Phytoalexin Induction Defense Signaling Soybean

Distinct Stilbene Elicitation Profiles: JA Favors Viniferins, MeJA Favors Resveratrol in Grape Cells

In Vitis vinifera cv. Negramaro cell suspension cultures, jasmonic acid, OPDA, and coronatine triggered the biosynthesis of approximately 20 mg g⁻¹ dry weight (200–210 mg L⁻¹) of viniferins (resveratrol oligomers). In contrast, methyl jasmonate (MeJA) was the most effective elicitor of monomeric resveratrol, inducing approximately 4 mg g⁻¹ dry weight (about 60 mg L⁻¹) [1]. This product selectivity, rather than a simple potency difference, demonstrates that closely related jasmonates can drive distinct branches of phenylpropanoid metabolism, a finding with direct implications for biotechnological production of specific stilbene classes.

Stilbene Selectivity
Cross-study
JA elicits viniferins; MeJA favors resveratrol
Grape cell culture, HPLC-MS
Product-profile selection, not just potency
~5-fold difference in viniferin yield
Secondary Metabolism Stilbene Elicitation Grape Cell Culture

Defined Application Scenarios for (+)-Jasmonic Acid Based on Quantitative Evidence


Stereochemical Probe for JA-Ile-Dependent vs Independent Signaling Pathways

The ~20-fold lower metabolic conversion of (+)-JA to (+)-JA-Ile relative to (−)-JA makes it an ideal tool for dissecting JA-Ile-dependent signaling from alternative jasmonate perception mechanisms. By comparing transcriptional or metabolic outputs of (+)-JA and (−)-JA treatments at matched external concentrations, researchers can identify responses that scale with JA-Ile levels vs those that are JA-Ile-independent. The equivalent activity of (+)-JA-Ile and (−)-JA-Ile once formed ensures that any observed differential is attributable to the conjugation step, not to receptor pharmacology.

Hypomorphic Jasmonate Treatment for Dose-Response and Partial Agonism Studies

In experimental designs requiring graded jasmonate responses without the ceiling effects produced by (−)-JA, (+)-JA serves as a hypomorphic treatment. Its significantly lower growth inhibitory activity in rice seedlings enables the exploration of sub-maximal response windows that are masked by the potency of the natural enantiomer. This is particularly valuable in genetic screens for jasmonate hypersensitivity or in studies of JA crosstalk with other phytohormones where saturating JA signaling obscures interaction effects.

Enantioselective JAR1 Activity Assays and Jasmonate Conjugation Studies

Recombinant JAR1 enzyme assays demonstrate that (+)-JA is a poor substrate, with a catalytic efficiency two orders of magnitude lower than (−)-JA . This property positions (+)-JA as a critical substrate for characterizing the enantioselectivity of JA-amido synthetases across plant species, for inhibitor screening against JAR1 homologs, and for crystallographic or computational studies aimed at defining the chiral recognition determinants of the JA-binding pocket.

Viniferin-Selective Elicitation in Grape Cell Bioprocessing

When biotechnological production of stilbene oligomers (viniferins) is the target, jasmonic acid—rather than methyl jasmonate—should be selected as the elicitor. In Vitis vinifera cell cultures, JA elicits approximately 20 mg g⁻¹ DW of viniferins (200–210 mg L⁻¹), whereas MeJA preferentially induces monomeric resveratrol at ~4 mg g⁻¹ DW . This 5-fold difference in viniferin yield, combined with the qualitative shift in product profile, has direct economic implications for industrial production of viniferins as nutraceutical or cosmetic ingredients.

Application
Selection Property
Validation Focus
JA-Ile pathway discrimination studies
Enantiomer-specific conjugation rate
JA-Ile-dependent transcriptional outputs
Hypomorphic dose-response research
Attenuated growth inhibitory activity
Sub-maximal response windows
JAR1 enantioselectivity characterization
Substrate suitability for JAR1
Catalytic efficiency across homologs
Stilbene elicitation in cell cultures
Product selectivity (viniferin vs resveratrol)
Elicitor-dependent metabolic profiling
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